Diethyl 1-methylcyclopropane-1,2-dicarboxylate
CAS No.: 91057-94-2
Cat. No.: VC13880995
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91057-94-2 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | diethyl 1-methylcyclopropane-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3 |
| Standard InChI Key | JAVFLVRTAYJTHK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC1(C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1CC1(C)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Diethyl 1-methylcyclopropane-1,2-dicarboxylate has the molecular formula and a molecular weight of 200.23 g/mol . Its IUPAC name, diethyl 1-methylcyclopropane-1,2-dicarboxylate, reflects the placement of the methyl group on the cyclopropane ring and the ester groups at positions 1 and 2. The SMILES notation CCOC(=O)C1CC1(C)C(=O)OCC and InChIKey JAVFLVRTAYJTHK-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 91057-94-2 | |
| Molecular Formula | ||
| Molecular Weight | 200.23 g/mol | |
| IUPAC Name | Diethyl 1-methylcyclopropane-1,2-dicarboxylate | |
| SMILES | CCOC(=O)C1CC1(C)C(=O)OCC |
The compound’s cyclopropane ring introduces significant ring strain, which enhances its reactivity in ring-opening and cycloaddition reactions. Compared to its structural isomer, diethyl 3-methylcyclopropane-1,2-dicarboxylate (CAS# 4104-67-0), the positional difference of the methyl group alters electronic and steric profiles, influencing regioselectivity in synthetic applications.
Synthesis and Manufacturing Processes
While no direct synthesis protocols for diethyl 1-methylcyclopropane-1,2-dicarboxylate are documented, analogous methods for cyclopropane dicarboxylates provide actionable insights. A patent (US5510509A) details the preparation of cyclopropane-1,1-dicarboxylates via reaction of dialkyl malonates with 1,2-dihaloalkanes in the presence of finely divided potassium carbonate in dimethylformamide (DMF) or dimethylacetamide (DMAc) . For example, diethyl malonate and 1,2-dichloroethane yield diethyl cyclopropane-1,1-dicarboxylate under reflux (115°C) with azeotropic water removal .
Adapting this method for 1,2-dicarboxylates would likely require a 1,2-dihaloalkane with a methyl substituent. For instance, 1,2-dichloropropane could facilitate the formation of the methylcyclopropane ring. Key reaction parameters include:
Table 2: Hypothetical Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Diethyl malonate + 1,2-dichloropropane | |
| Catalyst | Potassium carbonate (finely divided) | |
| Solvent | DMF/DMAc | |
| Temperature | 110–130°C | |
| Reaction Time | 5–6 hours |
The absence of phase-transfer catalysts in this method simplifies purification, though flash distillation or column chromatography may be necessary to isolate the product .
Research Findings and Applications
Cyclopropane derivatives are prized in organic synthesis for their propensity to undergo ring-opening reactions, enabling access to complex scaffolds. While direct studies on diethyl 1-methylcyclopropane-1,2-dicarboxylate are scarce, its structural analogs serve as intermediates in:
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Pharmaceuticals: Cyclopropane motifs are prevalent in bioactive molecules, such as antiviral agents and enzyme inhibitors.
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Agrochemicals: Strained rings enhance the binding affinity of pesticides.
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Materials Science: Rigid cyclopropane rings improve polymer thermal stability.
Comparative Analysis with Analogous Compounds
Diethyl 3-methylcyclopropane-1,2-dicarboxylate (CAS# 4104-67-0) shares the same molecular formula but positions the methyl group at C3 instead of C1. This subtle difference impacts reactivity:
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Steric Effects: C1-methylation may hinder nucleophilic attack at the adjacent ester group.
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Electronic Effects: Electron-donating methyl groups alter ring strain distribution.
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